Cas no 1638764-03-0 (6-chloro-1H-indazole-5-carbaldehyde)

6-chloro-1H-indazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-1H-indazole-5-carbaldehyde
- SB16292
- 1H-Indazole-5-carboxaldehyde, 6-chloro-
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- Inchi: 1S/C8H5ClN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-4H,(H,10,11)
- InChI Key: WOQTWEHJIORLPP-UHFFFAOYSA-N
- SMILES: ClC1C(C=O)=CC2C=NNC=2C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Topological Polar Surface Area: 45.8
- XLogP3: 1.6
6-chloro-1H-indazole-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4019-250.0mg |
6-chloro-1H-indazole-5-carbaldehyde |
1638764-03-0 | 95% | 250.0mg |
¥1279.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4019-1G |
6-chloro-1H-indazole-5-carbaldehyde |
1638764-03-0 | 95% | 1g |
¥ 3,201.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4019-1.0g |
6-chloro-1H-indazole-5-carbaldehyde |
1638764-03-0 | 95% | 1.0g |
¥3198.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4019-500mg |
6-chloro-1H-indazole-5-carbaldehyde |
1638764-03-0 | 95% | 500mg |
¥2130.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4019-1g |
6-chloro-1H-indazole-5-carbaldehyde |
1638764-03-0 | 95% | 1g |
¥3198.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4019-250mg |
6-chloro-1H-indazole-5-carbaldehyde |
1638764-03-0 | 95% | 250mg |
¥1279.0 | 2024-04-23 | |
Ambeed | A452023-1g |
6-chloro-1H-indazole-5-carbaldehyde |
1638764-03-0 | 97% | 1g |
$693.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4019-100.0mg |
6-chloro-1H-indazole-5-carbaldehyde |
1638764-03-0 | 95% | 100.0mg |
¥962.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4019-100mg |
6-chloro-1H-indazole-5-carbaldehyde |
1638764-03-0 | 95% | 100mg |
¥962.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4019-500.0mg |
6-chloro-1H-indazole-5-carbaldehyde |
1638764-03-0 | 95% | 500.0mg |
¥2130.0000 | 2024-07-24 |
6-chloro-1H-indazole-5-carbaldehyde Related Literature
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
Additional information on 6-chloro-1H-indazole-5-carbaldehyde
Introduction to 6-chloro-1H-indazole-5-carbaldehyde (CAS No. 1638764-03-0)
6-chloro-1H-indazole-5-carbaldehyde, with the chemical identifier CAS No. 1638764-03-0, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic aldehyde derivative has garnered attention due to its versatile structural framework and potential applications in drug discovery and molecular synthesis. The presence of both a chloro substituent and an aldehyde functional group makes it a valuable intermediate for constructing more complex molecules, particularly in the development of novel therapeutic agents.
The indazole core is a fused bicyclic system consisting of a benzene ring and a pyrazole ring, which is known for its prevalence in biologically active natural products and synthetic drugs. The introduction of a chlorine atom at the 6-position and an aldehyde group at the 5-position enhances the reactivity of this scaffold, enabling various chemical transformations that are pivotal for medicinal chemistry applications.
In recent years, 6-chloro-1H-indazole-5-carbaldehyde has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting specific biological pathways. Its structural features make it an attractive building block for designing molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde functionality allows for condensation reactions with amines or hydrazines, leading to Schiff bases or hydrazones, which are frequently investigated for their pharmacological effects.
One of the most compelling aspects of 6-chloro-1H-indazole-5-carbaldehyde is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the indazole scaffold, researchers have been able to design molecules that selectively inhibit specific kinases, thereby disrupting aberrant signaling networks. The chlorine atom at the 6-position can participate in hydrogen bonding or π-stacking interactions with the enzyme active site, enhancing binding affinity.
Moreover, the aldehyde group in 6-chloro-1H-indazole-5-carbaldehyde serves as a versatile handle for further functionalization. It can undergo oxidation to form carboxylic acids or reduction to yield primary alcohols, depending on the desired outcome. This flexibility allows chemists to tailor the compound’s properties for specific applications, such as prodrugs or bioconjugates.
Recent studies have highlighted the utility of 6-chloro-1H-indazole-5-carbaldehyde in the synthesis of indole derivatives, which are known for their broad spectrum of biological activities. By leveraging cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, researchers have been able to introduce aryl or heteroaryl groups onto the indazole core. These modifications have led to the discovery of novel compounds with enhanced potency and selectivity in preclinical studies.
The compound’s compatibility with modern synthetic methodologies has also made it a popular choice for high-throughput screening (HTS) campaigns. HTS allows researchers to rapidly test large libraries of compounds for biological activity, providing a streamlined approach to drug discovery. The structural diversity offered by 6-chloro-1H-indazole-5-carbaldehyde makes it an ideal candidate for such screens, where its derivatives can be quickly synthesized and evaluated.
In addition to its pharmaceutical applications, 6-chloro-1H-indazole-5-carbaldehyde has found utility in materials science and chemical biology. Its ability to participate in coordination chemistry has led to its use as a ligand or precursor for metal complexes that exhibit catalytic or luminescent properties. These metal complexes are being explored for their potential in photodynamic therapy and diagnostic imaging.
The synthesis of 6-chloro-1H-indazole-5-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors such as indole or chlorinated indole derivatives. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions have been employed to introduce desired substituents with high efficiency. The optimization of these synthetic routes is crucial for large-scale production and cost-effective drug development.
The growing interest in 6-chloro-1H-indazole-5-carbaldehyde underscores its importance as a versatile building block in modern chemistry. As research continues to uncover new applications and derivatives, this compound is poised to remain at the forefront of pharmaceutical innovation. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists alike.
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